1-(4'-Bromophenoxy)-propane-2-ol
Description
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-(4-bromophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H11BrO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 |
InChI Key |
BXMXMTJFBNXCTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 1-(4'-Bromophenoxy)-propane-2-ol but differ in substituents or backbone modifications:
Physicochemical Properties (Inferred)
- Polarity/Solubility: The target compound’s -OH group increases hydrophilicity compared to its ethoxy analog (), which is likely more lipophilic. The methyl-substituted analog () may exhibit reduced water solubility due to steric hindrance from the branched alkyl chain. The diol derivative () would have higher hydrophilicity due to two -OH groups, enhancing solubility in polar solvents like water or ethanol .
- Thermal Stability: Compounds with aromatic bromine (e.g., ) may exhibit higher thermal stability than non-brominated analogs. The complex ester in , featuring multiple aromatic rings, demonstrates enhanced thermal resistance when used as a polymer plasticizer .
Q & A
Q. What are the standard synthetic routes for preparing 1-(4'-Bromophenoxy)-propane-2-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 4-bromophenol with epichlorohydrin under alkaline conditions (e.g., NaOH in aqueous or alcoholic media) yields the intermediate epoxide, which is then hydrolyzed to the diol. Optimization includes controlling temperature (40–60°C), stoichiometric ratios (1:1.2 phenol to epichlorohydrin), and reaction time (6–12 hrs) to minimize side products like di-alkylated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity.
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the structure by identifying key signals: the methine proton (δ 3.8–4.2 ppm) adjacent to the hydroxyl group and aromatic protons (δ 6.8–7.3 ppm) from the bromophenyl ring .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 259.0 for CHBrO).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in analogous compounds .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data or unexpected reaction yields during synthesis?
Methodological Answer: Discrepancies often arise from impurities or stereochemical variations. Strategies include:
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts).
- Isolation of Byproducts : Use preparative TLC or HPLC to isolate minor components for structural elucidation.
- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify intermediates or degradation pathways .
Q. What mechanistic insights govern the regioselectivity of this compound in nucleophilic reactions?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors. The hydroxyl group’s proximity to the ether oxygen enhances its acidity, making it a preferred site for derivatization (e.g., sulfonation or phosphorylation). Computational modeling (e.g., Fukui function analysis) predicts reactive sites, while experimental validation via competitive reactions with electrophiles (e.g., acetic anhydride) confirms selectivity .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C.
- Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the bromophenyl ether bond, forming 4-bromophenol and propylene glycol derivatives. Stabilizers like BHT (0.1% w/w) in dark storage at 4°C mitigate degradation .
- Hydrolytic Stability : Acidic/basic conditions (pH <3 or >10) accelerate hydrolysis; monitor via pH-stat titration .
Q. What role does this compound play in designing bioactive molecules or pharmaceutical intermediates?
Methodological Answer: The bromophenyl group enhances lipophilicity, aiding blood-brain barrier penetration, while the diol moiety allows conjugation (e.g., prodrug formulations). Recent studies highlight its use in synthesizing triazolium salts with antifungal activity, leveraging hydrogen-bonding interactions for target binding . Structure-activity relationship (SAR) studies recommend modifying the propyl chain length to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
